5-(2-(Benzyloxy)-4-methylphenyl)thiazol-2-amine
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Overview
Description
5-(2-(Benzyloxy)-4-methylphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. . This particular compound features a thiazole ring substituted with a benzyloxy group and a methylphenyl group, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyloxy)-4-methylphenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions to form the thiazole ring . The benzyloxy and methylphenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and substitution reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzyloxy)-4-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the benzyloxy group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2-(Benzyloxy)-4-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-(2-(Benzyloxy)-4-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyloxy and methylphenyl groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-(4-methyl-2-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2OS/c1-12-7-8-14(16-10-19-17(18)21-16)15(9-12)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,18,19) |
InChI Key |
DIIDCUUXAYBSMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=C(S2)N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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